Methyl 3-(2-chloroacetamido)-2-hydroxypropanoate
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Overview
Description
Methyl 3-(2-chloroacetamido)-2-hydroxypropanoate is a chemical compound that has garnered attention due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloroacetamido group and a hydroxypropanoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chloroacetamido)-2-hydroxypropanoate typically involves the reaction of 3-hydroxypropanoic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then esterified using methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-chloroacetamido)-2-hydroxypropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the compound can also undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized products like ketones or aldehydes, and reduced forms such as alcohols or amines .
Scientific Research Applications
Methyl 3-(2-chloroacetamido)-2-hydroxypropanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(2-chloroacetamido)-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The chloroacetamido group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and result in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-chloroacetamido)methylbenzoate
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
Methyl 3-(2-chloroacetamido)-2-hydroxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Biological Activity
Methyl 3-(2-chloroacetamido)-2-hydroxypropanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.
Chemical Structure and Synthesis
This compound is characterized by its unique structure, which includes a methyl ester group, a hydroxypropanoate backbone, and a chloroacetamido moiety. The synthesis typically involves the reaction of 3-hydroxypropanoic acid with chloroacetyl chloride in the presence of a base, followed by esterification with methanol. This synthetic pathway is crucial for producing derivatives that exhibit enhanced biological activity.
Biological Mechanisms
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Interaction with Cellular Signaling Pathways : The compound may influence signaling pathways such as the JAK-STAT pathway, which is critical in regulating immune responses and cell growth. Inhibition of this pathway has been linked to reduced tumor growth in various cancer models.
- Antimicrobial Properties : Preliminary research indicates that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in antibiotic development.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A recent study evaluated the anticancer properties of this compound in vitro using various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 50 µM after 24 hours of treatment. The mechanism was associated with increased apoptosis rates and altered expression of pro-apoptotic and anti-apoptotic proteins.
Table 2: In Vitro Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 45 | Apoptosis induction |
MCF-7 | 60 | Cell cycle arrest |
A549 | 50 | Inhibition of proliferation |
Safety and Toxicological Profile
The safety profile of this compound has been assessed through various toxicological studies. While acute toxicity studies indicate low toxicity levels at therapeutic doses, further long-term studies are required to evaluate chronic exposure effects.
Properties
IUPAC Name |
methyl 3-[(2-chloroacetyl)amino]-2-hydroxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO4/c1-12-6(11)4(9)3-8-5(10)2-7/h4,9H,2-3H2,1H3,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDWXXOJYCTGEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CNC(=O)CCl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.